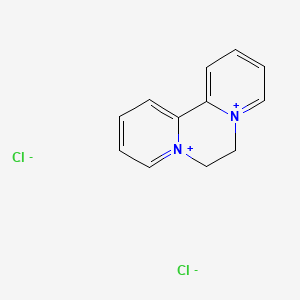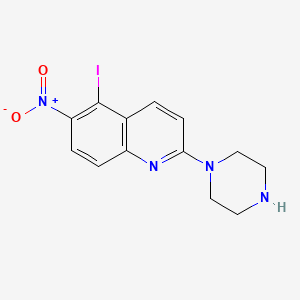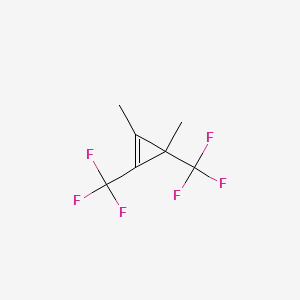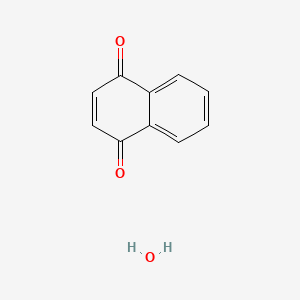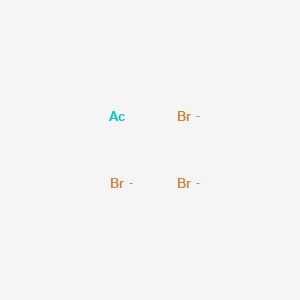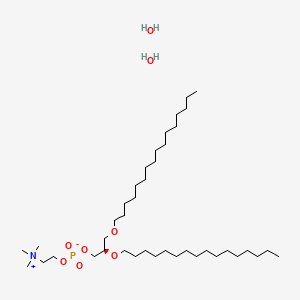
1,2-Dihexadecyl-sn-glycero-3-phosphocholine dihydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dihexadecyl-sn-glycero-3-phosphocholine dihydrate is a synthetic phospholipid compound. . This compound is characterized by its amphiphilic nature, which means it has both hydrophilic (water-attracting) and hydrophobic (water-repelling) properties. This makes it an essential component in the formation of lipid bilayers and liposomes, which are crucial in various biological and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
1,2-Dihexadecyl-sn-glycero-3-phosphocholine dihydrate can be synthesized through a multi-step process involving the esterification of glycerol with hexadecanoic acid (palmitic acid) to form dihexadecylglycerol. This intermediate is then phosphorylated using phosphocholine chloride under controlled conditions to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification and phosphorylation reactions. The process is optimized for high yield and purity, often involving the use of catalysts and specific reaction conditions such as temperature and pH control .
化学反应分析
Types of Reactions
1,2-Dihexadecyl-sn-glycero-3-phosphocholine dihydrate primarily undergoes substitution reactions due to the presence of reactive functional groups such as the phosphocholine moiety. It can also participate in hydrolysis reactions under acidic or basic conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and nucleophiles. The reactions are typically carried out in organic solvents under mild conditions.
Hydrolysis Reactions: These reactions require either acidic or basic aqueous solutions and are often conducted at elevated temperatures.
Major Products Formed
The major products formed from these reactions include various substituted phosphocholine derivatives and glycerol derivatives, depending on the specific reagents and conditions used .
科学研究应用
1,2-Dihexadecyl-sn-glycero-3-phosphocholine dihydrate has a wide range of applications in scientific research:
作用机制
The mechanism of action of 1,2-Dihexadecyl-sn-glycero-3-phosphocholine dihydrate involves its integration into lipid bilayers, where it can influence membrane fluidity and permeability. It interacts with membrane proteins and other lipids, affecting various cellular processes such as signal transduction and vesicle formation . The molecular targets include phospholipases and other enzymes involved in lipid metabolism .
相似化合物的比较
Similar Compounds
1,2-Dipalmitoyl-sn-glycero-3-phosphocholine: Similar in structure but differs in the length of the fatty acid chains.
1,2-Dihexanoyl-sn-glycero-3-phosphocholine: Has shorter fatty acid chains, resulting in different physical properties.
1,2-Dilinoleoyl-sn-glycero-3-phosphocholine: Contains unsaturated fatty acid chains, affecting its fluidity and function in membranes.
Uniqueness
1,2-Dihexadecyl-sn-glycero-3-phosphocholine dihydrate is unique due to its specific fatty acid composition, which provides distinct physical and chemical properties. Its ability to form stable lipid bilayers and liposomes makes it particularly valuable in drug delivery and membrane studies .
属性
分子式 |
C40H88NO8P |
|---|---|
分子量 |
742.1 g/mol |
IUPAC 名称 |
[(2R)-2,3-dihexadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate;dihydrate |
InChI |
InChI=1S/C40H84NO6P.2H2O/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-35-44-38-40(39-47-48(42,43)46-37-34-41(3,4)5)45-36-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2;;/h40H,6-39H2,1-5H3;2*1H2/t40-;;/m1../s1 |
InChI 键 |
QKMBRFNLUNBYNN-AGYFHCNHSA-N |
手性 SMILES |
CCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OCCCCCCCCCCCCCCCC.O.O |
规范 SMILES |
CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OCCCCCCCCCCCCCCCC.O.O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


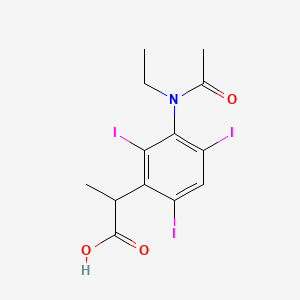
![(5Z,9Z)-3,6,10-trimethyl-7,8,11,11a-tetrahydro-4H-cyclodeca[b]furan-2-one](/img/structure/B13816927.png)
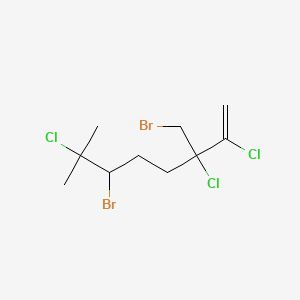
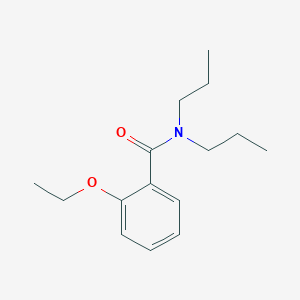
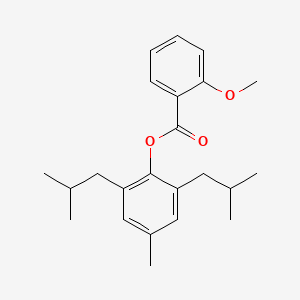
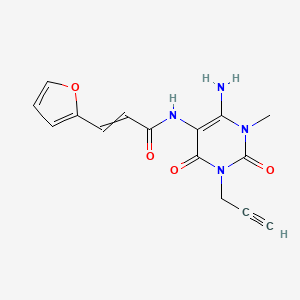
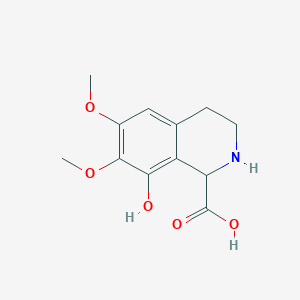
![N-[9-[(2R,3S,4R,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-yl]-6-chloropurin-2-yl]acetamide](/img/structure/B13816969.png)

